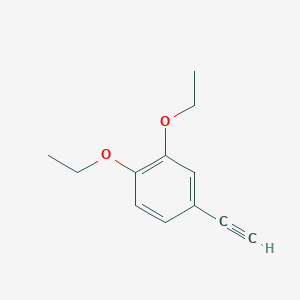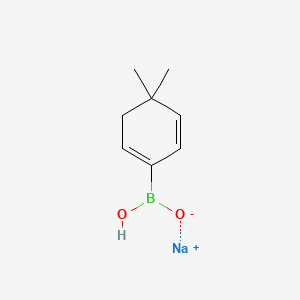
2-Methyloxazole-5-carbaldehyde
説明
2-Methyloxazole-5-carbaldehyde is a chemical compound with the CAS Number: 885273-42-7 . It has a molecular weight of 111.1 . The IUPAC name for this compound is 2-methyl-1,3-oxazole-5-carbaldehyde .
Molecular Structure Analysis
The InChI code for 2-Methyloxazole-5-carbaldehyde is 1S/C5H5NO2/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
2-Methyloxazole-5-carbaldehyde is a solid at room temperature . It should be stored at 2-8°C . and 98% .科学的研究の応用
Synthesis of Potent Inhibitors
2-Methyloxazole-5-carbaldehyde derivatives play a crucial role in the synthesis of potent inhibitors for specific enzymes. For instance, the compound has been used as a starting material for creating a series of inhibitors targeting 5α-reductase and aromatase. These inhibitors have shown significant potential in comparative studies with reference drugs, highlighting the compound's importance in medicinal chemistry and drug design (El-Naggar et al., 2020).
Drug Delivery Systems
The derivatives of 2-Methyloxazole-5-carbaldehyde have been utilized in designing efficient drug delivery systems, particularly for transporting drugs across the blood-brain barrier. For example, certain quaternary pyridinium salts, delivered as dihydropyridine derivatives, have been used to study the elimination rate of small quaternary salts from the brain. This research supports the hypothesis of an active transport mechanism for eliminating organic ions from the brain and opens up possibilities for specific drug delivery to the brain (Bodor et al., 1978).
Synthesis of Complex Metal Structures
The application of 2-Methyloxazole-5-carbaldehyde derivatives in metal chemistry is quite notable. For instance, these derivatives have been used to synthesize penta and hexanuclear nickel(II) complexes with varying structural and magnetic properties. This area of research is significant for understanding the synthesis, structure, and potential applications of complex metal structures in various fields, including material science and magnetic resonance (Escuer et al., 2011).
Photodynamics and Proton Transfer Studies
The photodynamics and proton motion in certain 2-Methyloxazole-5-carbaldehyde derivatives have been a subject of intensive study. These compounds undergo ultrafast intramolecular charge transfer and excited-state intramolecular proton transfer reactions, which are of great interest in the fields of photophysics and photochemistry. The solvent nature significantly influences the photobehavior of these compounds, indicating potential applications in sensing media polarity or hydrogen bonding, similar to biological environments (Alarcos et al., 2015).
Solar Cell Applications
2-Methyloxazole-5-carbaldehyde derivatives are also being explored in the energy sector, particularly in the development of dye-sensitized solar cells (DSSCs). For instance, a thiolate/disulfide organic-based electrolyte system, composed of a derivative of 2-Methyloxazole-5-carbaldehyde, has been formulated and used in DSSCs. This research indicates the compound's potential role in enhancing the performance and stability of solar cell devices (Hilmi et al., 2014).
特性
IUPAC Name |
2-methyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-4-6-2-5(3-7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUISAQLYQMSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934682 | |
| Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxazole-5-carbaldehyde | |
CAS RN |
885273-42-7, 153138-05-7 | |
| Record name | 2-Methyl-5-oxazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)cyclopropanecarboxylic acid](/img/structure/B1438485.png)
![4,6-Dichloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438486.png)




![2'-Methoxy-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1438493.png)





